molecular formula C8H15O5P B1654906 3-Diethoxyphosphoryloxolan-2-one CAS No. 2907-85-9

3-Diethoxyphosphoryloxolan-2-one

Cat. No.: B1654906
CAS No.: 2907-85-9
M. Wt: 222.18 g/mol
InChI Key: QJJICSUKZNICGR-UHFFFAOYSA-N
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Description

3-Diethoxyphosphoryloxolan-2-one is an organophosphorus compound characterized by the presence of a phosphoryl group attached to a diethoxy-substituted oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Diethoxyphosphoryloxolan-2-one typically involves the reaction of diethyl phosphite with an appropriate oxirane derivative under controlled conditions. One common method includes the use of a base catalyst to facilitate the ring-opening of the oxirane, followed by the addition of diethyl phosphite to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature control and efficient mixing, to ensure high yields and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and quality control.

Chemical Reactions Analysis

Types of Reactions

3-Diethoxyphosphoryloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates.

    Reduction: Reduction reactions can yield phosphonates or other reduced phosphorus-containing species.

    Substitution: Nucleophilic substitution reactions can occur at the phosphoryl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Phosphates and phosphoric acids.

    Reduction: Phosphonates and phosphines.

    Substitution: Various substituted phosphates and phosphonates.

Scientific Research Applications

3-Diethoxyphosphoryloxolan-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of phosphorylated compounds.

    Biology: Investigated for its potential role in biochemical pathways involving phosphorus metabolism.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Diethoxyphosphoryloxolan-2-one involves its interaction with various molecular targets, primarily through its phosphoryl group. This group can form covalent bonds with nucleophilic sites on enzymes and other proteins, potentially inhibiting their activity. The compound may also participate in phosphorylation reactions, altering the function of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphite
  • Ethyl phosphonic acid
  • Phosphorylated oxiranes

Uniqueness

3-Diethoxyphosphoryloxolan-2-one is unique due to its specific structure, which combines the properties of an oxolane ring with a diethoxyphosphoryl group. This combination imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical transformations and its utility in diverse fields make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-diethoxyphosphoryloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15O5P/c1-3-12-14(10,13-4-2)7-5-6-11-8(7)9/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJICSUKZNICGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1CCOC1=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299964
Record name MLS002920220
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2907-85-9
Record name MLS002920220
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002920220
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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